3-Iodo-4-nitro-N,N-dimethylaniline

Übersicht

Beschreibung

3-Iodo-4-nitro-N,N-dimethylaniline is a useful research compound. Its molecular formula is C8H9IN2O2 and its molecular weight is 292.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Iodo-4-nitro-N,N-dimethylaniline is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications, supported by research findings and case studies.

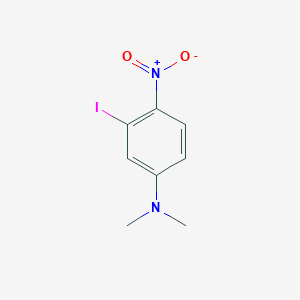

Chemical Structure and Properties

- Molecular Formula : C9H10IN3O2

- Molecular Weight : 277.1 g/mol

- Structure : The compound features an iodine atom and a nitro group attached to a dimethylaniline backbone, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to the following mechanisms:

- Electrophilic Interaction : The iodine atom enhances the electrophilicity of the compound, allowing it to interact with nucleophilic sites on proteins and nucleic acids.

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may induce cellular effects such as apoptosis in tumor cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Study Results : In vitro tests have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : For Staphylococcus aureus, the MIC was found to be 32 µg/mL, suggesting potential as a therapeutic agent for treating infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties:

- Cell Viability Reduction : In studies involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with concentrations above 50 µM resulted in a significant reduction in cell viability after 48 hours.

- Mechanisms : The anticancer effects are believed to involve apoptosis induction and cell cycle arrest through modulation of oncogenes and tumor suppressor genes.

Table 1: Summary of Biological Activities

Case Study: Anticancer Investigation

In a recent study, this compound was tested on various tumor cell lines. The findings indicated that:

- Apoptosis Induction : The compound triggered apoptotic pathways, leading to cell death in treated cancer cells.

- Cell Cycle Arrest : Significant alterations were observed in cell cycle progression, particularly at higher concentrations.

Toxicological Considerations

While the biological activities are promising, it is essential to consider the toxicological profile of this compound:

- Toxicity Studies : Long-term studies in animal models indicate potential adverse effects at high doses, necessitating careful evaluation before clinical application.

- Genotoxicity : Genetic toxicity assays have shown mixed results; while some tests indicate mutagenic potential, others do not support these findings, highlighting the need for further investigation.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Iodo-4-nitro-N,N-dimethylaniline serves as an essential intermediate in the synthesis of various organic compounds, particularly in the development of dyes and pigments. Its ability to undergo further chemical transformations makes it valuable for creating complex molecules used in industry.

| Application | Description |

|---|---|

| Dye Production | Used as a precursor for synthesizing azo dyes and other colorants. |

| Organic Reactions | Acts as a reagent in coupling reactions, facilitating the formation of new carbon-carbon bonds. |

Medicinal Chemistry

Research has indicated that this compound exhibits potential biological activities, including:

- Anticancer Properties : Studies have shown that this compound can reduce cell viability in various human cancer cell lines, such as HeLa cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting biochemical pathways relevant to disease mechanisms.

These properties highlight its potential as a lead compound for drug development.

Environmental Science

The environmental impact and degradation pathways of this compound are under investigation due to its possible toxicity and persistence in ecosystems. Understanding its behavior in environmental contexts is crucial for assessing risks associated with chemical spills or waste disposal.

| Environmental Impact | Description |

|---|---|

| Toxicity Assessments | Evaluated for potential harmful effects on aquatic life and soil microorganisms. |

| Degradation Studies | Research focused on how this compound breaks down under various environmental conditions, which is vital for risk assessment. |

Case Study 1: Anticancer Activity

In a study assessing the anticancer efficacy of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting its potential use as an anticancer agent.

Case Study 2: Environmental Persistence

Another study focused on the environmental persistence of this compound found that it remained stable under aerobic conditions but degraded more rapidly under anaerobic conditions. This finding is significant for understanding its long-term ecological effects and informing regulatory policies regarding its use and disposal .

Eigenschaften

IUPAC Name |

3-iodo-N,N-dimethyl-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSYFLMIHMPPRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.